molecular formula C18H18ClNO4 B11388181 3-{[(4-Chlorophenyl)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

3-{[(4-Chlorophenyl)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B11388181
M. Wt: 347.8 g/mol
InChI Key: XKQAVAVTVBOQED-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)acetamido]-3-(4-methoxyphenyl)propanoic acid is a synthetic organic compound that features both chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenylacetic acid and 4-methoxyphenylalanine.

    Amidation Reaction: 4-chlorophenylacetic acid is reacted with an amine to form an amide intermediate.

    Coupling Reaction: The amide intermediate is then coupled with 4-methoxyphenylalanine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)acetamido]-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(4-Chlorophenyl)acetamido]-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Chlorophenyl)acetamido]-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C18H18ClNO4/c1-24-15-8-4-13(5-9-15)16(11-18(22)23)20-17(21)10-12-2-6-14(19)7-3-12/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23)

InChI Key

XKQAVAVTVBOQED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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